(E)-N-[2-(3-Chloropyridin-2-yl)oxyethyl]-4-(dimethylamino)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[2-(3-Chloropyridin-2-yl)oxyethyl]-4-(dimethylamino)but-2-enamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known by the chemical name AZD9291 and is primarily used in cancer research.
Mechanism of Action
(E)-N-[2-(3-Chloropyridin-2-yl)oxyethyl]-4-(dimethylamino)but-2-enamide is a potent and selective inhibitor of EGFR, which is a transmembrane receptor that plays a critical role in cell growth and survival. This compound binds to the ATP-binding site of EGFR and inhibits its tyrosine kinase activity, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of EGFR signaling. This compound has been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells, leading to the suppression of tumor growth. Additionally, this compound has been shown to have minimal effects on normal cells, which reduces the risk of side effects.
Advantages and Limitations for Lab Experiments
The main advantage of (E)-N-[2-(3-Chloropyridin-2-yl)oxyethyl]-4-(dimethylamino)but-2-enamide in lab experiments is its high potency and selectivity for EGFR. This compound can be used at low concentrations to achieve significant inhibition of EGFR signaling, which reduces the risk of off-target effects. However, the synthesis of this compound is complex and requires specialized knowledge in organic chemistry. Additionally, this compound has a short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for the research on (E)-N-[2-(3-Chloropyridin-2-yl)oxyethyl]-4-(dimethylamino)but-2-enamide. One direction is to investigate the potential of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to explore the use of this compound in other types of cancer that have EGFR mutations, such as colorectal cancer. Additionally, further research is needed to understand the mechanisms of resistance to this compound and to develop strategies to overcome it.
Synthesis Methods
The synthesis of (E)-N-[2-(3-Chloropyridin-2-yl)oxyethyl]-4-(dimethylamino)but-2-enamide involves a multi-step process that requires expertise in organic chemistry. The synthesis starts with the reaction of 3-chloro-2-fluoropyridine with 2-(dimethylamino)ethylamine, followed by the reaction of the resulting intermediate with 4-bromo-1-butene. The final step involves the separation of the desired isomer this compound from the mixture.
Scientific Research Applications
(E)-N-[2-(3-Chloropyridin-2-yl)oxyethyl]-4-(dimethylamino)but-2-enamide has been extensively studied for its potential therapeutic applications in cancer treatment. This compound is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that specifically targets the T790M mutation, which is the most common mechanism of acquired resistance to first-generation EGFR TKIs. This compound has shown promising results in preclinical and clinical studies, and has been approved by the US Food and Drug Administration (FDA) for the treatment of non-small cell lung cancer (NSCLC) patients with T790M mutations.
properties
IUPAC Name |
(E)-N-[2-(3-chloropyridin-2-yl)oxyethyl]-4-(dimethylamino)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-17(2)9-4-6-12(18)15-8-10-19-13-11(14)5-3-7-16-13/h3-7H,8-10H2,1-2H3,(H,15,18)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJQLPLDTRWRSD-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCOC1=C(C=CC=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCOC1=C(C=CC=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.